molecular formula C13H18N2O2S B2651621 1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one CAS No. 2200572-90-1

1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one

Cat. No.: B2651621
CAS No.: 2200572-90-1
M. Wt: 266.36
InChI Key: SHLUPNXSVHRSMB-UHFFFAOYSA-N
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Description

1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one is a heterocyclic compound that features a thiazole ring and a pyrrolidinone ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anticonvulsant and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of thiazoles is not fully understood, but it is known that the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Future Directions

Thiazoles are a promising area of research due to their wide range of biological activities. Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one typically involves the formation of the thiazole ring followed by its attachment to a cyclohexyl group and subsequent coupling with a pyrrolidinone moiety. Common synthetic routes include:

    Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Cyclohexyl Attachment: The thiazole ring is then reacted with cyclohexyl derivatives under conditions that promote nucleophilic substitution.

    Coupling with Pyrrolidinone: The final step involves coupling the thiazole-cyclohexyl intermediate with pyrrolidinone using reagents such as coupling agents or catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives of the pyrrolidinone ring.

    Substitution Products: Various substituted thiazole derivatives.

Comparison with Similar Compounds

1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Thiazole derivatives, pyrrolidinone derivatives, and other heterocyclic compounds.

    Uniqueness: The combination of the thiazole and pyrrolidinone rings in a single molecule provides a unique structural framework that may enhance its biological activity and specificity compared to other compounds.

Properties

IUPAC Name

1-[4-(1,3-thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-12-2-1-8-15(12)10-3-5-11(6-4-10)17-13-14-7-9-18-13/h7,9-11H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLUPNXSVHRSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCC(CC2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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